molecular formula C9H12N2 B024567 1-methyl-2,3-dihydro-1H-indol-6-amine CAS No. 103796-62-9

1-methyl-2,3-dihydro-1H-indol-6-amine

Cat. No. B024567
M. Wt: 148.2 g/mol
InChI Key: ZWXDYSNVJMNJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives, including structures similar to "1-methyl-2,3-dihydro-1H-indol-6-amine," involves multi-step chemical processes. A study by Lovel Kukuljan et al. (2016) reports the synthesis of indole derivatives through the Diels-Alder cycloaddition followed by an acid-catalyzed cyclization. This method yields substituted indoles which are further derivatized via Mannich reaction to produce gramine derivatives, suggesting a pathway potentially applicable to the synthesis of "1-methyl-2,3-dihydro-1H-indol-6-amine" (Kukuljan, Kranjc, & Perdih, 2016).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectroscopy, elemental analysis, and melting point determination. Single-crystal X-Ray diffraction analysis reveals the detailed arrangement of molecules, showing how they are linked via hydrogen bonds and stabilized by weak interactions, which is crucial for understanding the structural aspects of "1-methyl-2,3-dihydro-1H-indol-6-amine" and its derivatives (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including rearrangements, substitutions, and cyclizations, which are fundamental for modifying their structures and functionalities. For example, the reaction of bromo-substituted indole derivatives with primary amines can produce rearranged amides, β-substituted tryptamines, or indole β-aminoketones depending on the amine used. This versatility highlights the reactivity of the indole framework and suggests potential reactivity patterns for "1-methyl-2,3-dihydro-1H-indol-6-amine" (Sanchez & Parcell, 1990).

Scientific Research Applications

Indole Synthesis and Classification

Indoles, including compounds structurally related to 1-methyl-2,3-dihydro-1H-indol-6-amine, are pivotal in organic chemistry due to their presence in numerous natural products and pharmaceuticals. Taber and Tirunahari (2011) provided a comprehensive review on indole synthesis, proposing a classification for all indole synthesis methods. This classification helps in understanding the synthesis routes for indoles, facilitating the identification of methods that could be applicable for synthesizing specific derivatives like 1-methyl-2,3-dihydro-1H-indol-6-amine. The review emphasizes the importance of these methodologies in advancing the synthesis of complex molecules for various scientific applications (Taber & Tirunahari, 2011).

Analytical and Biochemical Applications

The reaction of ninhydrin with primary amino groups, including those present in compounds like 1-methyl-2,3-dihydro-1H-indol-6-amine, forms the basis for numerous analytical applications in agricultural and biomedical sciences. Friedman (2004) reviewed the applications of the ninhydrin reaction, highlighting its significance in detecting, isolating, and analyzing compounds across various scientific disciplines. This includes its use in understanding the structure and function of amino acids, peptides, and proteins, which are crucial in many research contexts (Friedman, 2004).

Environmental and Material Science Applications

Advanced oxidation processes (AOPs) have been shown to effectively degrade nitrogen-containing compounds, such as those structurally related to 1-methyl-2,3-dihydro-1H-indol-6-amine. Bhat and Gogate (2021) provide a comprehensive review of AOPs for the degradation of various nitrogen-containing compounds, including amines and dyes, highlighting the relevance of these processes in treating environmental pollutants. The insights from this review could guide the development of environmentally friendly methods for degrading or utilizing compounds similar to 1-methyl-2,3-dihydro-1H-indol-6-amine in environmental applications (Bhat & Gogate, 2021).

Catalysis and Chemical Synthesis

The catalytic C3 aza-alkylation of indoles, a reaction closely related to the functionalization of compounds like 1-methyl-2,3-dihydro-1H-indol-6-amine, represents a significant area of interest in organic synthesis. Bonandi et al. (2020) reviewed recent advancements in this field, focusing on the introduction of aminomethyl groups to indoles to create new stereogenic centers. This synthesis route is crucial for the development of complex molecules with potential applications in pharmaceuticals and materials science (Bonandi et al., 2020).

Future Directions

While specific future directions for “1-methyl-2,3-dihydro-1H-indol-6-amine” were not found, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-methyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXDYSNVJMNJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494712
Record name 1-Methyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2,3-dihydro-1H-indol-6-amine

CAS RN

103796-62-9
Record name 1-Methyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydro-1H-indol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methyl-6-nitroindoline (0.9 g) was hydrogenated at 40 psi in methanol (100 ml) containing 10% palladium on carbon (0.9 g). The reaction mixture was filtered then evaporated and the residue was purified by column chromatography on silica using hexane→50% ethyl acetate/hexane to afford the title compound (0.62 g).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-2,3-dihydro-1H-indol-6-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-2,3-dihydro-1H-indol-6-amine
Reactant of Route 3
1-methyl-2,3-dihydro-1H-indol-6-amine
Reactant of Route 4
Reactant of Route 4
1-methyl-2,3-dihydro-1H-indol-6-amine
Reactant of Route 5
1-methyl-2,3-dihydro-1H-indol-6-amine
Reactant of Route 6
1-methyl-2,3-dihydro-1H-indol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.